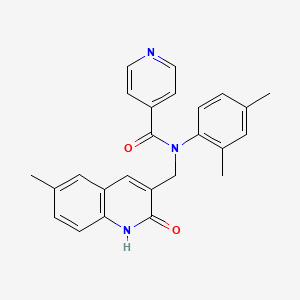
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as OXT-328, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
作用機序
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2 activity, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to possess potent anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to be well-tolerated and safe in animal studies. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. It has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2 and has been shown to possess anti-inflammatory and analgesic properties. It is also well-tolerated and safe in animal studies. However, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and duration of treatment.
将来の方向性
There are several future directions for the study of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. Further studies are needed to determine the optimal dosage and duration of treatment. The pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide need to be fully understood. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions such as psoriasis and multiple sclerosis need to be explored. The use of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in combination with other anti-inflammatory drugs needs to be investigated. Finally, the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be explored.
Conclusion:
In conclusion, N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses potent anti-inflammatory and analgesic properties and has been shown to be well-tolerated and safe in animal studies. Further studies are needed to determine the optimal dosage and duration of treatment and to fully understand the pharmacokinetics and pharmacodynamics of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The potential therapeutic applications of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in other inflammatory conditions need to be explored and the development of new analogs of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide with improved pharmacological properties needs to be investigated.
合成法
The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide involves the reaction of 4-methoxyphenyl hydrazine with 2-nitrobenzaldehyde to form 2-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with 2-(o-tolyloxy)acetic acid to form N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been optimized to produce high yields and purity.
科学的研究の応用
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to possess potent anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and mediators such as interleukin-1β, tumor necrosis factor-α, and prostaglandins. N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has also been shown to reduce pain and swelling in animal models of arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-3-6-10-21(16)30-15-22(28)25-20-9-5-4-8-19(20)24-26-23(27-31-24)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBVOWVLYGIVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)










